![molecular formula C16H15N3O2S B371383 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile CAS No. 298217-74-0](/img/structure/B371383.png)
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .
Synthesis Analysis
Malononitrile derivatives are frequently used as both a target molecule and an intermediate molecule in organic chemistry . They are typically synthesized by the Knoevenagel condensation of aldehydes with active methylene compounds .Chemical Reactions Analysis
The active methylene group of malononitriles is a very important part of the attack in heterogeneous transformations and also has a significant force towards some microbial and biological systems . Malononitrile undergoes the Knoevenagel condensation with aldehydes and ketones .Physical And Chemical Properties Analysis
Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .Scientific Research Applications
Comprehensive Analysis of the Applications of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
Pharmaceutical Industry Applications: The compound , due to its malononitrile group, is a key precursor in the synthesis of various pharmaceutical drugs. It is utilized in the production of anti-cancer drugs, where its ability to act as a Michael acceptor plays a crucial role in the formation of active pharmaceutical ingredients (APIs). The nitro group present in the compound can be selectively reduced to an amine, which is a functional group commonly found in many pharmaceuticals.
Biotechnology Research: In biotech applications, this compound’s derivatives are used as probes or markers due to their fluorescence properties. This is particularly useful in fluorescence-based assays, which are essential tools for analyzing biological samples, including the determination of methane levels in environmental samples.
Specialty Chemicals: The cyclohexylsulfanyl group attached to the aromatic ring makes this compound a valuable intermediate in the synthesis of specialty chemicals. These chemicals often require specific functional groups that can interact with other molecules, and the sulfanyl group provides such a reactive site.
Perfumery: In the field of perfumery, the compound’s derivatives can be used to synthesize novel fragrances. The presence of multiple functional groups allows for a variety of chemical reactions to take place, leading to the creation of complex scent molecules.
Fluorescence-Based Assays: The compound’s structure is conducive to the formation of fluorescent derivatives. These derivatives are crucial in the development of fluorescence-based assays, which are widely used in chemical analysis and medical diagnostics to detect the presence of specific substances.
Catalysis: The malononitrile moiety of the compound can act as a ligand in catalytic processes. It can form complexes with metals, which are then used as catalysts in various chemical reactions, including the Knoevenagel condensation, which is a key step in the synthesis of numerous organic compounds .
Future Directions
properties
IUPAC Name |
2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKWLQNLVWVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.